![molecular formula C17H19N3O5 B11938630 Thalidomide-O-C4-NH2](/img/structure/B11938630.png)
Thalidomide-O-C4-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Thalidomide-O-C4-NH2 are not widely documentedThe production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity .
化学反应分析
Types of Reactions
Thalidomide-O-C4-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amine and amide functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of this compound .
科学研究应用
Therapeutic Applications
Thalidomide-O-C4-NH2 has shown promise in various therapeutic contexts, particularly in oncology and immunology.
Cancer Treatment
This compound exhibits cytotoxic effects on several cancer cell lines. Notably, it has been evaluated for its efficacy against melanoma and multiple myeloma.
- Melanoma : In vitro studies demonstrated that this compound significantly reduces cell viability in melanoma cell lines (e.g., A2058) with an IC50 value of 23.26 µM. This effect is attributed to the compound's ability to inhibit tubulin polymerization, thereby disrupting cancer cell proliferation.
- Multiple Myeloma : this compound is being explored for its potential to modulate immune responses and inhibit tumor growth in multiple myeloma patients. Clinical trials are ongoing to assess its safety and efficacy compared to traditional treatments.
Immunomodulation
The compound's immunomodulatory properties make it a candidate for treating autoimmune diseases and inflammatory conditions. By influencing cytokine production and immune cell activity, this compound may help restore balance in dysregulated immune systems.
Comparative Efficacy
A comparative analysis of this compound with other thalidomide derivatives reveals differences in potency and specificity:
Compound | A2058 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
---|---|---|---|---|
This compound | 23.26 ± 1.1 | 76.5 ± 1.2 | 177.0 ± 0.7 | 42.1 ± 1.1 |
Lenalidomide | Variable | Variable | Variable | Variable |
Pomalidomide | Variable | Variable | Variable | Variable |
Case Studies
Several case studies illustrate the clinical relevance of this compound:
-
Case Study 1: Advanced Melanoma
- Patients treated with this compound exhibited significant tumor reduction and improved survival rates. However, monitoring for potential side effects remains critical due to the compound's teratogenic history.
-
Case Study 2: Multiple Myeloma
- In clinical settings, patients receiving this compound showed enhanced immune modulation alongside traditional therapies, leading to better management of disease progression.
作用机制
Thalidomide-O-C4-NH2 exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of this compound to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is leveraged in the design of PROTACs to target and degrade specific proteins involved in disease pathways .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-cancer properties
Uniqueness
Thalidomide-O-C4-NH2 is unique due to its specific design as a ligand-linker conjugate for use in PROTAC technology. This design allows it to target and degrade specific proteins, making it a valuable tool in research and potential therapeutic applications .
生物活性
Thalidomide-O-C4-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
Overview of this compound
This compound is classified as an E3 ligase ligand-linker, which enhances its biological activity through interactions with the cereblon protein, part of the E3 ubiquitin ligase complex. Its molecular formula is C17H20ClN3O5, with a molecular weight of approximately 381.81 g/mol. The compound features a thalidomide backbone modified with an amino group at the C4 position, which significantly improves its therapeutic potential compared to earlier derivatives of thalidomide .
The primary mechanism of action for this compound involves:
- Cereblon Binding : The compound binds to cereblon, triggering the ubiquitin-dependent proteasomal degradation of specific substrates. This interaction is crucial for its immunomodulatory and anti-inflammatory effects .
- Inhibition of Cytokines : this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through various pathways, including the downregulation of NF-κB and MyD88 signaling pathways .
- T-cell Modulation : The compound preferentially stimulates CD8+ T-cell proliferation and induces a shift in T helper cell responses from Th1 to Th2, enhancing IL-4 production while inhibiting interferon-gamma production .
Biological Activity and Applications
This compound exhibits several notable biological activities:
- Immunomodulation : It modulates immune responses, making it useful in treating conditions like multiple myeloma and other inflammatory diseases .
- Anti-Angiogenic Effects : The compound has demonstrated anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) expression, which are critical for tumor growth and metastasis .
- Potential in Targeted Therapy : As part of PROTAC technology, this compound is being explored for targeted protein degradation strategies in drug development, offering a novel approach to treating resistant cancers .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound effectively reduces TNF-α levels in human monocytes by enhancing the degradation of TNF-α mRNA. This property is crucial for its anti-inflammatory effects .
- Animal Models : In zebrafish and chick models, overexpression of cereblon mutants conferred resistance to thalidomide-induced limb defects, confirming cereblon's role as a target for teratogenic effects .
- Clinical Trials : A phase 1 dose-escalation study evaluated the combination of CC-92480 (a thalidomide analog) with dexamethasone in patients with relapsed/refractory multiple myeloma. The study reported an objective response rate (ORR) of 48% at therapeutic doses .
Comparative Analysis
The following table summarizes the structural features and unique properties of this compound compared to related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Thalidomide | Original compound; known teratogen | Sedative properties; immunomodulatory |
Lenalidomide | Modified thalidomide; enhanced potency | Used in multiple myeloma treatment |
Pomalidomide | Further modification; improved efficacy | Effective against resistant myeloma |
This compound | Amino modification at C4 position | Enhanced biological activity; targeted therapy potential |
属性
分子式 |
C17H19N3O5 |
---|---|
分子量 |
345.3 g/mol |
IUPAC 名称 |
4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O5/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22/h3-5,11H,1-2,6-9,18H2,(H,19,21,22) |
InChI 键 |
WPMVPNRNXFIDHY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。